molecular formula C7H16N2O2S B13277351 1-(Pyrrolidine-1-sulfonyl)propan-2-amine

1-(Pyrrolidine-1-sulfonyl)propan-2-amine

Cat. No.: B13277351
M. Wt: 192.28 g/mol
InChI Key: UGPKRZUYGKEPBZ-UHFFFAOYSA-N
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Description

1-(Pyrrolidine-1-sulfonyl)propan-2-amine is a chemical compound that features a pyrrolidine ring, a sulfonyl group, and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Pyrrolidine-1-sulfonyl)propan-2-amine typically involves the reaction of pyrrolidine with a sulfonyl chloride, followed by the introduction of a propan-2-amine group. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process may also involve the use of solvents like dichloromethane or tetrahydrofuran to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This could include continuous flow reactors and automated systems to ensure consistent quality and production rates.

Chemical Reactions Analysis

Types of Reactions

1-(Pyrrolidine-1-sulfonyl)propan-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted amines and sulfonamides.

Scientific Research Applications

1-(Pyrrolidine-1-sulfonyl)propan-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including as an enzyme inhibitor.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(Pyrrolidine-1-sulfonyl)propan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the amine group can participate in hydrogen bonding or ionic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2-one: Another pyrrolidine derivative with different functional groups.

    Pyrrolidine-2,5-diones: Compounds with two carbonyl groups on the pyrrolidine ring.

    Prolinol: A hydroxylated pyrrolidine derivative.

Uniqueness

1-(Pyrrolidine-1-sulfonyl)propan-2-amine is unique due to the presence of both a sulfonyl group and an amine group, which confer distinct chemical reactivity and biological activity compared to other pyrrolidine derivatives.

Properties

Molecular Formula

C7H16N2O2S

Molecular Weight

192.28 g/mol

IUPAC Name

1-pyrrolidin-1-ylsulfonylpropan-2-amine

InChI

InChI=1S/C7H16N2O2S/c1-7(8)6-12(10,11)9-4-2-3-5-9/h7H,2-6,8H2,1H3

InChI Key

UGPKRZUYGKEPBZ-UHFFFAOYSA-N

Canonical SMILES

CC(CS(=O)(=O)N1CCCC1)N

Origin of Product

United States

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